Evidence Item 1: PEG20 Chain Length Provides a Pharmacokinetic-Pharmacodynamic Equilibrium Not Achievable with PEG5, PEG10, or PEG30
In a systematic polyacridine peptide DNA polyplex study, PEG length was varied from 2 kDa to 30 kDa. PEG20 kDa yielded a biodistribution profile that balanced liver uptake reduction with retained gene expression capacity, whereas PEG30 kDa maximally blocked liver uptake to only 13% of the administered dose [1]. Separately, in growth hormone antagonist (GHA) PEGylation studies, 20 kDa PEG attachment extended plasma half-life while maximally preserving biological activity, in contrast to 40 kDa PEG which nearly abolished receptor binding and bioactivity entirely due to steric shielding [2]. These data establish PEG20 as a functionally optimized length for conjugate design where both systemic exposure and target engagement must be preserved.
| Evidence Dimension | Biodistribution (liver uptake) and bioactivity retention as a function of PEG chain length |
|---|---|
| Target Compound Data | PEG20 kDa: Balanced biodistribution with retained gene expression; PEG20 kDa-GHA: Extended half-life with maximal bioactivity preservation |
| Comparator Or Baseline | PEG30 kDa: Liver uptake blocked to 13% of dose; PEG40 kDa-GHA: Receptor binding nearly abolished; PEG5-10 kDa: Lower systemic exposure |
| Quantified Difference | 30 kDa PEG reduced liver uptake to 13% of dose [1]; 40 kDa PEG abolished GHA bioactivity vs. 20 kDa preserved activity [2] |
| Conditions | Murine tail vein polyplex administration with hydrodynamic stimulation (PEG study); N-terminal PEGylated GHA in rat pharmacokinetic model |
Why This Matters
Azido-PEG20-Boc provides the optimal PEG chain length for PROTAC and bioconjugate design where excessive PEG shielding would compromise target protein engagement or ternary complex formation.
- [1] Kiselev A, et al. PEG length and chemical linkage controls polyacridine peptide DNA polyplex pharmacokinetics, biodistribution, metabolic stability and in vivo gene expression. Journal of Controlled Release. 2013;170(3):325-333. View Source
- [2] Wu L, Hu T, et al. N-terminal PEGylation of growth hormone antagonist: balancing pharmacokinetics and pharmacodynamics. International Journal of Pharmaceutics. 2013;453(2):533-540. View Source
